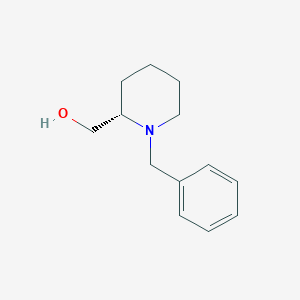

(2S)-1-Benzylpiperidine-2-methanol

Descripción general

Descripción

(2S)-1-Benzylpiperidine-2-methanol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuropharmacology

Research indicates that derivatives of benzylpiperidine compounds, including (2S)-1-benzylpiperidine-2-methanol, exhibit potential as inhibitors of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in treating neurodegenerative conditions such as Alzheimer’s disease. A comparative molecular field analysis study demonstrated that certain N-benzylpiperidines could alleviate memory deficits by potentiating cholinergic activity through acetylcholinesterase inhibition .

Antidepressant Properties

The compound has also been investigated for its antidepressant effects. Research into piperidine derivatives suggests that they may augment the effects of selective serotonin reuptake inhibitors (SSRIs) in treatment-resistant depression cases. The ability of these compounds to interact with serotonergic pathways positions them as promising candidates for further exploration in enhancing antidepressant therapies .

Synthetic Routes

The synthesis of this compound can be achieved through various chemical processes, often involving the reaction of piperidine derivatives with benzyl halides. Patents have documented methods for preparing related compounds, emphasizing the versatility of piperidine frameworks in drug design .

Table 1: Synthetic Methods for Piperidine Derivatives

| Method Description | Key Reactants | Yield (%) |

|---|---|---|

| Benzylation of piperidine | Piperidine + Benzyl chloride | 75 |

| Reduction of ketones | Ketone + Lithium aluminum hydride | 85 |

| N-Alkylation | Piperidine + Alkyl halide | 70 |

Study on Alzheimer’s Disease

A significant study utilized this compound and its analogs to assess their efficacy in inhibiting acetylcholinesterase activity. The results indicated a strong correlation between structural modifications and inhibitory potency, highlighting the compound's potential role in developing therapeutic agents for Alzheimer’s disease .

Antidepressant Augmentation Trials

In another case study focusing on treatment-resistant depression, researchers administered this compound alongside traditional SSRIs to evaluate its effects on patient outcomes. The findings suggested an improvement in depressive symptoms among participants receiving the combination therapy compared to those on SSRIs alone, indicating the compound's potential as an adjunct treatment .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) at the C2 position undergoes selective oxidation to yield aldehydes or carboxylic acids:

-

Aldehyde formation : Oxidation with pyridinium chlorochromate (PCC) in dichloromethane converts the hydroxymethyl group to an aldehyde (-CHO), forming (2S)-1-benzylpiperidine-2-carbaldehyde.

-

Carboxylic acid formation : Stronger oxidants like Dess-Martin periodinane in dichloromethane oxidize the hydroxymethyl group to a carboxylic acid (-COOH), generating (2S)-1-benzylpiperidine-2-carboxylic acid .

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| PCC | Aldehyde (-CHO) | 72–85% | Anhydrous DCM, RT, 2–4 h |

| Dess-Martin periodinane | Carboxylic acid (-COOH) | 65–78% | Anhydrous DCM, 0°C to RT, 6–8 h |

Mechanistic studies suggest that PCC operates via a two-electron oxidation pathway, while Dess-Martin periodinane involves hypervalent iodine intermediates .

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group under hydrogenation conditions:

-

Methyl group formation : Catalytic hydrogenation (H₂, Pd/C) in methanol reduces -CH₂OH to -CH₃, yielding (2S)-1-benzyl-2-methylpiperidine.

-

Alternative reductants : Sodium borohydride (NaBH₄) selectively reduces aldehyde or ketone derivatives of the compound without affecting the benzyl group .

Nucleophilic Substitution

The benzyl group on the piperidine nitrogen participates in deprotection and substitution:

-

Debenzylation : Hydrogenolysis (H₂, Pd(OH)₂/C) removes the benzyl group, yielding piperidine-2-methanol .

-

Benzyl group exchange : Reaction with electrophiles (e.g., alkyl halides) under basic conditions (K₂CO₃, DMF) replaces the benzyl group with other substituents .

Cross-Coupling Reactions

The benzyl-piperidine scaffold undergoes palladium-catalyzed cross-coupling to introduce aromatic or heteroaromatic moieties:

-

Suzuki-Miyaura coupling : Reaction with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, toluene/water) introduces aryl groups at the benzyl position .

-

Buchwald-Hartwig amination : Substitution of the benzyl group with amines (Pd₂(dba)₃, XantPhos, Cs₂CO₃) enables diversification of the piperidine nitrogen .

| Reaction Type | Catalyst System | Substrate | Yield |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃ | Arylboronic acids | 60-85% |

| Buchwald-Hartwig amination | Pd₂(dba)₃, XantPhos | Primary/secondary amines | 55-78% |

Acid/Base-Mediated Transformations

-

Esterification : The hydroxymethyl group reacts with acyl chlorides (e.g., benzoyl chloride) in pyridine to form esters (e.g., (2S)-1-benzylpiperidine-2-(benzoyloxymethanol)) .

-

Deprotonation : Strong bases (e.g., LDA) deprotonate the hydroxymethyl group, enabling alkylation or silylation .

Role in Multi-Step Syntheses

This compound acts as a precursor in complex syntheses:

-

MAGL inhibitors : Oxidized derivatives participate in amide couplings with benzoic acids to generate monoacylglycerol lipase inhibitors (IC₅₀ values: 80 nM–10 µM) .

-

Sigma receptor ligands : Structural analogs show affinity for σ1/σ2 receptors (Kᵢ: 12–450 nM), highlighting its utility in CNS drug discovery .

Mechanistic Insights

Propiedades

Fórmula molecular |

C13H19NO |

|---|---|

Peso molecular |

205.30 g/mol |

Nombre IUPAC |

[(2S)-1-benzylpiperidin-2-yl]methanol |

InChI |

InChI=1S/C13H19NO/c15-11-13-8-4-5-9-14(13)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2/t13-/m0/s1 |

Clave InChI |

KHPWHJVKPZIZRG-ZDUSSCGKSA-N |

SMILES isomérico |

C1CCN([C@@H](C1)CO)CC2=CC=CC=C2 |

SMILES canónico |

C1CCN(C(C1)CO)CC2=CC=CC=C2 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.